molecular formula C21H22F2N2O2S B2689426 (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide CAS No. 1007018-37-2

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide

Cat. No.: B2689426
CAS No.: 1007018-37-2
M. Wt: 404.48
InChI Key: SYMRQDHKMKLTLD-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C21H22F2N2O2S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaic Efficiency and Light Harvesting

Spectroscopic and quantum mechanical studies have investigated analogs similar to (Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide for their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies reveal that certain benzothiazolinone acetamide analogs exhibit good light harvesting efficiency (LHE) and suitable free energy of electron injection, making them viable for photovoltaic applications. The research also explores the non-linear optical (NLO) activity of these compounds, indicating their potential in optical and photonic devices (Mary et al., 2020).

Anticancer Activity

Several studies focus on the synthesis of benzothiazole derivatives, including structures similar to the compound of interest, to evaluate their antitumor activities. For example, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and tested in vitro against a range of human tumor cell lines. Some derivatives demonstrated considerable anticancer activity, suggesting the potential of these compounds in cancer treatment (Yurttaş et al., 2015).

Antimicrobial Properties

Antimicrobial resistance is a significant global health challenge, and compounds with structures similar to this compound have been synthesized and evaluated for their antimicrobial activities. These studies involve docking properties against different microbial targets and in vitro antimicrobial activity testing, indicating potential applications in combating microbial infections (Anuse et al., 2019).

Xanthine Oxidase Inhibition and Antioxidant Screening

Compounds structurally related to the chemical have been synthesized and assessed for their xanthine oxidase (XO) inhibition and antioxidant properties. These studies reveal that certain derivatives exhibit potent XO inhibition and antioxidant activities, suggesting their potential in managing conditions like gout or oxidative stress-related disorders (Ranganatha et al., 2014).

Properties

IUPAC Name

N-[4,6-difluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2S/c1-13(2)15-6-4-14(5-7-15)10-19(26)24-21-25(8-9-27-3)20-17(23)11-16(22)12-18(20)28-21/h4-7,11-13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMRQDHKMKLTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)N=C2N(C3=C(C=C(C=C3S2)F)F)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.